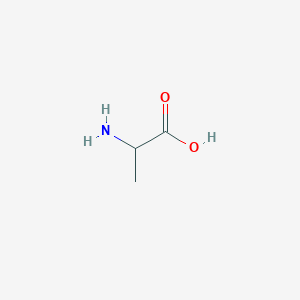

DL-Alanine

Description

Historical Perspectives on Alanine Stereoisomers and Racemic Mixtures

The concept of stereoisomerism in organic chemistry, including amino acids, dates back to the late 19th century with the work of scientists like Emil Fischer on carbohydrates. masterorganicchemistry.com The recognition that amino acids, except for glycine, possess a chiral center allowing for the existence of non-superimposable mirror images (enantiomers) was a crucial development. masterorganicchemistry.comnih.gov These enantiomeric forms are designated as L- and D- based on their structural relationship to L- and D-glyceraldehyde. masterorganicchemistry.com

The study of racemic mixtures, like DL-Alanine, became important as chemists explored the synthesis of these chiral molecules in the laboratory. Chemical synthesis often yields a racemic mixture, containing equal amounts of both enantiomers, unlike biological systems which predominantly produce L-amino acids. nih.govscience.gov Early research focused on methods to synthesize amino acids and subsequently, techniques for resolving these racemic mixtures into their individual enantiomers for further study and application.

The racemization of amino acids, the process by which an enantiomer converts into a mixture of both forms, has also been a historical area of research, particularly in understanding the chemistry of ancient biological materials and protein turnover. nih.govicr.orgcreation.comtandfonline.com

Significance of this compound in Modern Chemical and Biochemical Research

In modern research, this compound serves multiple purposes across various fields. Its racemic nature makes it a valuable model compound for developing and testing techniques for chiral separation and resolution. fishersci.caomanchem.com Researchers utilize this compound in studies involving transition metal chelation, such as with Cu(II), Zn(II), and Cd(II), exploring the binding properties of amino acids. medchemexpress.comomanchem.comchemsrc.comtargetmol.com

Furthermore, this compound is employed in the synthesis of silver nanoparticles, acting as both a reducing and capping agent in aqueous silver nitrate solutions. medchemexpress.comchemsrc.comtargetmol.com This application highlights its role in materials science and nanotechnology research. Its use as a building block in the synthesis of peptides and other bioactive molecules is also significant in pharmaceutical and biochemical research. mtroyal.com.trahb-global.com The study of derivatives of alanine, including racemic forms, is relevant in exploring potential biological activities and developing new compounds. ontosight.aiontosight.ai

This compound's physical and chemical properties, such as its solubility in water and melting point, are fundamental data points for researchers working with this compound. mtroyal.com.trchemsrc.comchemicalbook.comfishersci.ca

Key Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | mtroyal.com.trchemsrc.comchemimpex.com |

| Molecular Weight | 89.09 g/mol | mtroyal.com.trchemsrc.comfishersci.at |

| Appearance | White crystalline powder or needle crystal | mtroyal.com.trchemicalbook.comchemimpex.com |

| Melting Point | 295-300 °C (decomposition) | chemicalbook.com |

| Solubility (Water) | 16.72 g/100ml at 25°C | chemicalbook.com |

| Solubility (Ethanol) | Slightly soluble | mtroyal.com.trchemicalbook.com |

| Optical Activity | No net optical rotation (racemic mixture) | mtroyal.com.tr |

| pH (5% aq soln) | 5.5-7.0 | chemicalbook.com |

Note: This table is intended to be interactive in a suitable digital format, allowing for sorting and filtering.

Research findings also indicate the use of this compound in studies related to electroless plating baths, where its ability to chelate metal ions is utilized to form films on surfaces. musashino.com

The distinct properties and behaviors of the individual enantiomers, D-Alanine and L-Alanine, are also subjects of ongoing research, particularly concerning their differing roles in biological systems and their unique applications in various industries. mtroyal.com.trfishersci.camusashino.comnih.gov Studying the racemic mixture this compound provides a comparative basis for understanding the characteristics of the individual enantiomers.

Detailed Research Findings Examples:

Studies have investigated the synthesis of silver nanoparticles using this compound as a reducing and capping agent, demonstrating its utility in nanotechnology. medchemexpress.comchemsrc.comtargetmol.com

Research on transition metal chelation with this compound provides insights into the coordination chemistry of amino acids. medchemexpress.comomanchem.comchemsrc.comtargetmol.com

this compound has been used as a model compound in the development of techniques for amino acid racemic resolution. fishersci.caomanchem.com

Research explores the crystallization of this compound from different solvent systems, leading to the formation of various crystal morphologies, such as needlelike hollow mesocrystals. acs.org

The continued exploration of this compound in diverse research areas underscores its versatility and importance as a fundamental chemical compound.

Propriétés

Key on ui mechanism of action |

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance. |

|---|---|

Numéro CAS |

302-72-7 |

Formule moléculaire |

C19H14O12 |

Poids moléculaire |

434.3 g/mol |

Nom IUPAC |

6,7,14-trihydroxy-13-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |

InChI |

InChI=1S/C19H14O12/c20-6-1-4-9-10-5(18(27)30-15(9)12(6)23)2-8(13(24)16(10)31-17(4)26)29-19-14(25)11(22)7(21)3-28-19/h1-2,7,11,14,19-25H,3H2/t7-,11-,14+,19-/m0/s1 |

Clé InChI |

KNURQRIPZJJYQO-FYZLSVPNSA-N |

SMILES |

CC(C(=O)O)N |

SMILES isomérique |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

SMILES canonique |

C1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)O)O)O)O |

Point d'ébullition |

250 °C (sublimes) |

Color/Form |

Orthorhombic crystals from water White crystalline powde |

Densité |

1.432 g/cu cm at 22 °C |

melting_point |

292 °C |

Autres numéros CAS |

338-69-2 56-41-7 302-72-7 |

Description physique |

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS] Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] White crystalline powder; odourless |

Numéros CAS associés |

25281-63-4 |

Solubilité |

Solublein water Slightly soluble (in ethanol) |

Synonymes |

DL-ALANINE; 302-72-7; alanine; 2-Aminopropanoicacid; Alanine,DL-; DL-alpha-Alanine; D,L-Alanine; DL-2-Aminopropanoicacid; DL-2-Aminopropionicacid; (R,S)-Alanine; (+-)-Alanine; H-DL-Ala-OH; (RS)-2-Aminopropionsaeure; DL-alpha-Aminopropionicacid; (+-)-2-Aminopropionicacid; DL-.alpha.-Alanine; 2-amino-propionicacid; NSC7602; (.+/-.)-Alanine; AI3-08908; dl-.alpha.-Aminopropionicacid; (+/-)-2-Aminopropionicacid; CHEBI:16449; QNAYBMKLOCPYGJ-UHFFFAOYSA-N; EINECS206-126-4 |

Pression de vapeur |

0.00000011 [mmHg] |

Origine du produit |

United States |

Synthetic Methodologies and Biotechnological Production of Dl-alanine

Biocatalytic and Microbial Production Systems

Biotechnological methods, including microbial fermentation and enzymatic conversions, offer alternative and often more environmentally friendly routes for alanine production compared to traditional chemical synthesis, avoiding the use of toxic substances like cyanide. china-sinoway.comgoogle.com These methods can also be tailored to produce specific enantiomers. google.com

Microbial fermentation processes involve culturing microorganisms that naturally produce alanine or have been engineered to enhance alanine production. china-sinoway.comgoogle.com Strains belonging to genera like Escherichia, Corynebacterium, and Brevibacterium have been used for alanine fermentation. google.com Thermophilic bacteria, such as Bacillus coagulans, have also been identified as DL-alanine producers. tandfonline.com Engineered Escherichia coli strains have shown high L-alanine yields through anaerobic fermentation. oup.com While microbial fermentation can produce DL-, L-, or D-alanine, achieving high product concentration and optical purity can be challenging due to factors like side reactions and the activity of alanine racemase. china-sinoway.com

Biocatalytic methods utilize enzymes to catalyze the synthesis of alanine. These can involve using isolated enzymes or whole cells expressing the relevant enzymes. frontiersin.org Coupling different enzymes, such as formate dehydrogenase (FDH), D-amino acid aminotransferase (DAAT), alanine dehydrogenase (Ald), and alanine racemase (Alr), has been explored for efficient D/L-alanine production. frontiersin.orgnih.gov

Enzymatic Conversion Mechanisms (e.g., D-amino acid aminotransferase, alanine dehydrogenase)

Several enzymes are involved in the biocatalytic production and interconversion of alanine enantiomers. Key enzymes include alanine dehydrogenase and D-amino acid aminotransferase.

Alanine dehydrogenase (Ald, EC 1.4.1.1) catalyzes the reversible conversion of pyruvate into L-alanine, utilizing NAD(H) as a coenzyme. frontiersin.orgnih.gov This enzyme plays a role in both the synthesis and degradation of L-alanine in microorganisms. frontiersin.orgscialert.net

D-amino acid aminotransferase (D-AAT, EC 2.6.1.21) catalyzes the transamination between a D-amino acid (like D-alanine) and an α-keto acid (like 2-oxoglutarate), typically using pyridoxal 5'-phosphate (PLP) as a cofactor. wikipedia.orgebi.ac.uk This reaction produces a new α-keto acid (pyruvate in the case of D-alanine and 2-oxoglutarate) and a new D-amino acid (D-glutamate in this case). wikipedia.org D-AAT is crucial for the synthesis of D-amino acids required for bacterial cell wall biosynthesis. wikipedia.orgebi.ac.uk

Alanine racemase (Alr or DadX, EC 5.1.1.1) catalyzes the interconversion between L-alanine and D-alanine. frontiersin.orgnih.govwikipedia.org This enzyme is essential for providing D-alanine for peptidoglycan synthesis in bacterial cell walls and is a target for antimicrobial drugs. wikipedia.org The catalytic mechanism of PLP-dependent alanine racemases involves the abstraction of the α-proton and subsequent reprotonation on the opposite side of the molecule, mediated by active site residues. wikipedia.orgresearchgate.net

Enzymatic methods can be used for the stereoselective production of D- or L-alanine. For instance, L-alanine can be produced industrially by the decarboxylation of L-aspartate using aspartate 4-decarboxylase. oup.comwikipedia.org Enzymatic conversion of D-aspartic acid and pyruvate using thermostable D-amino acid aminotransferase has been investigated for D-alanine production. researchgate.net

Kinetic Studies of Enzymatic Reactions

Kinetic studies are essential for understanding the efficiency and characteristics of enzymatic reactions involved in alanine production. These studies typically involve determining parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax) for substrates and coenzymes. scialert.netuef.fi

For alanine dehydrogenase, kinetic parameters have been determined for both the oxidative deamination of L-alanine and the reductive amination of pyruvate. Studies on alanine dehydrogenase from Thielaviopsis paradoxa showed Km values of 1.35 mM for L-alanine, 0.274 mM for NAD+, 0.197 mM for NADH, 8.16 mM for pyruvate, and 33.5 mM for ammonia. scialert.net Alanine dehydrogenase from Thermus caldophilus GK24 exhibited Km values of 2.6 mM for L-alanine and 1.8 mM for NAD+ in oxidative deamination, and 0.2 mM for pyruvate, 0.05 mM for NADH, and 39.4 mM for NH4+ in reductive amination. jmb.or.kr Kinetic studies on alanine dehydrogenase from soybean nodule bacteroids indicated a Ter-Bi Theorell-Chance mechanism, with ordered binding of substrates. nih.gov

Kinetic studies on D-amino acid aminotransferase from a thermophilic Bacillus sp. showed Km values of 4.38 mM for D-aspartic acid and 0.72 mM for pyruvate in the production of D-alanine. researchgate.net Competitive inhibition by the product, D-alanine, was also observed with a Ki value of 0.1 mM. researchgate.net

Kinetic modeling approaches are also used to design and optimize enzymatic biotransformations, such as the conversion of 3-aminopropionaldehyde to β-alanine (a related amino acid) by 3-aminopropionaldehyde dehydrogenase, coupled with cofactor recycling by NADH oxidase. figshare.comtandfonline.com

Here is a table summarizing some reported kinetic parameters for alanine dehydrogenase:

| Enzyme Source | Reaction Direction | Substrate/Coenzyme | Km (mM) |

| Thielaviopsis paradoxa | Oxidative Deamination | L-alanine | 1.35 |

| NAD+ | 0.274 | ||

| Reductive Amination | Pyruvate | 8.16 | |

| NADH | 0.197 | ||

| Ammonia | 33.5 | ||

| Thermus caldophilus GK24 | Oxidative Deamination | L-alanine | 2.6 |

| NAD+ | 1.8 | ||

| Reductive Amination | Pyruvate | 0.2 | |

| NADH | 0.05 | ||

| NH4+ | 39.4 |

Coenzyme Dependencies in Biocatalysis

Many oxidoreductases, including alanine dehydrogenase, require nicotinamide coenzymes, primarily NAD+ or NADP+, for their catalytic activity. scialert.netfrontiersin.org Alanine dehydrogenase specifically utilizes NAD+ as a coenzyme for the oxidative deamination of L-alanine and NADH for the reductive amination of pyruvate. frontiersin.orgscialert.net The coenzyme binds to the enzyme and participates in the transfer of electrons during the reaction. frontiersin.org

D-amino acid aminotransferase, like many other transaminases, requires pyridoxal 5'-phosphate (PLP) as a cofactor. wikipedia.orgebi.ac.ukacs.org PLP is a form of vitamin B6 and plays a crucial role in the catalytic mechanism by forming Schiff base intermediates with the amino acid substrates. wikipedia.orgresearchgate.netorigin-life.gr.jp The PLP cofactor is essential for the enzyme's ability to catalyze the transamination reaction. acs.org The interaction between the enzyme and the PLP cofactor, including specific residues involved in anchoring the coenzyme, is important for catalytic activity and stereochemical fidelity. acs.org

In biocatalytic processes, the availability and regeneration of these coenzymes are important considerations for achieving efficient and economically viable production. For instance, in enzymatic biotransformations involving NADH-dependent enzymes, a system for regenerating NADH is often coupled to the primary reaction. figshare.comtandfonline.com

Metabolic Engineering Strategies in Microorganisms for Enhanced Production

Metabolic engineering involves the modification of microbial pathways to optimize the production of desired compounds. For this compound, this primarily focuses on redirecting carbon flux towards alanine synthesis and minimizing the formation of by-products.

Genetic Manipulation for Alanine Pathway Optimization

Genetic manipulation strategies aim to enhance the activity of key enzymes involved in alanine biosynthesis and to reduce the activity of competing pathways. The primary enzyme for efficient alanine production in many microorganisms is alanine dehydrogenase (AlaDH), which catalyzes the reductive amination of pyruvate to alanine mdpi.commdpi.com. Many native strains lack this enzyme, necessitating the introduction and overexpression of heterologous ald genes mdpi.com. For instance, overexpressing the alaD gene from Bacillus sphaericus in Zymomonas mobilis has been explored to improve L-alanine production mdpi.comscispace.com.

Another crucial aspect is the inactivation or downregulation of genes involved in the synthesis of by-products such as lactate, acetate, and ethanol, which compete with alanine for pyruvate as a precursor semanticscholar.org. Deletion of genes like ldhA (lactate dehydrogenase), pfl (pyruvate-formate lyase), pps (phosphoenolpyruvate synthase), poxB (pyruvate oxidase), and components of the pyruvate dehydrogenase complex (aceEF) in Escherichia coli has been shown to significantly increase alanine yield mdpi.comsemanticscholar.orgnih.gov. Additionally, manipulating alanine racemase activity is important for controlling the ratio of L-alanine to D-alanine, or for producing this compound. Inactivating alanine racemase in strains that naturally produce this compound can lead to the accumulation of primarily L-alanine oup.comscispace.com.

Genetic strategies also involve enhancing the glycolytic pathway to ensure sufficient pyruvate supply and optimizing the balance between cell growth and product synthesis through precise manipulation of carbon fluxes mdpi.comnih.gov.

Screening and Characterization of Hyperproducing Strains (e.g., Arthrobacter oxydans, Escherichia coli, Bacillus licheniformis)

Several microbial species have been investigated and engineered for their potential in this compound production.

Arthrobacter oxydans : The native strain A. oxydans HAP-1 is known to produce large amounts of this compound from glucose oup.comscispace.com. By inactivating the alanine racemase gene in this strain, a mutant (DAN75) was developed, achieving a high L-alanine titer of up to 75.6 g/l with high optical purity oup.comscispace.com. This demonstrated the potential of engineered A. oxydans for L-alanine production, although the fermentation time and yield per gram of glucose presented challenges for industrial scale scispace.com.

Escherichia coli : E. coli is a widely used host for metabolic engineering due to its well-characterized genetics and rapid growth nih.gov. Engineered E. coli strains have been developed and commercialized for L-alanine production oup.com. By deleting competing pathway genes and overexpressing alanine dehydrogenase, E. coli strains have achieved high this compound titers. For example, an engineered E. coli strain lacking multiple by-product pathways and overexpressing Bacillus sphaericus AlaDH produced 88 g/L of this compound in 48 hours using a fed-batch process semanticscholar.orgnih.govfrontiersin.orgnih.gov. Another study using a biobrick approach in recombinant E. coli BL21(DE3) co-expressing alanine dehydrogenase, alanine racemase, and glucose dehydrogenase achieved D-alanine and L-alanine concentrations of 6.48 g/L and 7.05 g/L, respectively, in 3 hours under optimized conditions frontiersin.org.

Bacillus licheniformis : B. licheniformis is gaining attention as a promising host for biomanufacturing due to its ability to thrive at higher temperatures and utilize diverse carbon sources nih.govresearchgate.netresearchgate.netmdpi.com. Metabolic engineering of B. licheniformis has focused on enhancing the glycolytic pathway, knocking out by-product pathways, and overexpressing thermostable alanine dehydrogenase for high-temperature L-alanine production nih.govresearchgate.net. An engineered B. licheniformis strain (BLA3) produced 93.7 g/L of optically pure L-alanine at 50°C nih.govnih.govresearchgate.net. Studies also suggest that manipulating alanine metabolism in B. licheniformis can enhance cell growth and the production of other biochemicals nih.gov.

These examples highlight the effectiveness of metabolic engineering in creating hyperproducing strains for this compound through targeted genetic modifications.

Optimization of Bioreaction Conditions

Optimizing the fermentation conditions is crucial for maximizing this compound yield and productivity in engineered microbial strains.

Temperature and pH Profile Optimization

Temperature and pH significantly impact enzyme activity, microbial growth, and product formation. Optimal temperature and pH conditions vary depending on the specific microbial strain and the enzymes involved. For instance, the optimal temperature for alanine dehydrogenase activity from Bacillus sphaericus was found to be 55°C, while its optimal pH was 9.0 nih.gov. For the production of D/L-alanine using recombinant E. coli BL21(DE3), the optimal temperature was determined to be 37°C, and the optimal pH for the whole-cell biocatalytic reaction was 10.1 frontiersin.org. High-temperature fermentation using thermophilic bacteria like Bacillus licheniformis at 50°C has also been successfully developed for L-alanine production nih.govnih.govresearchgate.net. Maintaining the optimal pH throughout the fermentation process, often through the controlled addition of alkaline solutions like ammonia or sodium bicarbonate, is essential for high yields nih.govmdpi.com.

Substrate and Cell Concentration Effects

The concentrations of the carbon source (substrate) and microbial cells are critical parameters influencing fermentation efficiency. Substrate concentration affects both the reaction rate and potential substrate inhibition. Maintaining an optimal substrate concentration, often through feeding strategies, is necessary for sustained production enlivenarchive.org. High cell concentrations can lead to increased product accumulation but also potential issues like nutrient limitation, accumulation of inhibitory by-products, and increased oxygen demand in aerobic phases enlivenarchive.org. Studies have investigated the effect of varying substrate and cell concentrations to determine optimal levels for maximum alanine production mdpi.comresearchgate.net. For example, in a study on β-alanine production, a substrate concentration of 400 mM was completely converted with a cell amount of 30 g/L within 6 hours, while higher substrate concentrations required more cells and longer reaction times mdpi.com.

Fed-Batch Fermentation Strategies

Fed-batch fermentation is a widely used strategy to control substrate concentration and extend the production phase, leading to higher product titers compared to batch fermentation enlivenarchive.org. In this compound production, fed-batch processes often involve an initial aerobic growth phase to achieve high cell density, followed by an anaerobic or oxygen-limited production phase where pyruvate is converted to alanine nih.govmdpi.comresearchgate.net. This two-phase approach allows for optimal conditions for both biomass formation and product synthesis. For example, a fed-batch process using engineered E. coli achieved a high this compound titer of 88 g/L in 23 hours during the anaerobic production phase, with minimal acetate accumulation during the initial aerobic growth phase nih.gov. Fed-batch strategies allow for the controlled addition of glucose or other carbon sources to maintain optimal concentrations and prevent substrate inhibition or depletion nih.govenlivenarchive.org. The feeding rate can be adjusted based on the cell growth rate and substrate consumption rate mdpi.com.

Optimization of these bioreaction conditions, in conjunction with metabolic engineering, is key to achieving high yields and efficient industrial production of this compound through microbial fermentation.

Data Tables

| Strain | Modification | Fermentation Type | Conditions | Titer (g/L) | Yield (g/g glucose) | Time (h) | Reference |

| Arthrobacter oxydans HAP-1 | Native | Fed-batch | Glucose consumption: 120 g/L | 75.6 (DL) | 0.63 | 120 | frontiersin.orgnih.gov |

| Arthrobacter oxydans DAN75 | Alanine racemase inactivated | Not specified | Not specified | 75.6 (L) | Not specified | Not specified | oup.comscispace.com |

| E. coli ALS929 | pfl/pps/poxB/ldhA/aceEF deletions, Bacillus sphaericus AlaDH overexpression | Fed-batch | Not specified | 88 (DL) | ~1.0 | 48 | nih.govfrontiersin.orgnih.gov |

| E. coli BL21(DE3) | Recombinant with ald, dadX, gdh from B. pseudofirmus OF4 | Whole-cell biocatalysis | pH 10.1, 37°C, 200mM pyruvate, 200mM glucose, 200mM NH4Cl | 6.48 (D), 7.05 (L) | Not specified | 3 | frontiersin.org |

| Bacillus licheniformis BLA3 | Enhanced glycolysis, by-product pathway knockout, thermostable AlaDH overexpression | Fed-batch | 50°C, pH 7.0 | 93.7 (L) | 0.81 | Not specified | nih.govnih.govresearchgate.net |

Detailed Research Findings

Research has shown that the choice of microbial host and the specific genetic modifications are critical for efficient this compound production. For instance, while A. oxydans HAP-1 naturally produces high levels of this compound, engineering is required to achieve high optical purity of L-alanine oup.comscispace.com. E. coli, despite its optimal growth temperature being lower, has been successfully engineered to achieve very high titers and yields through comprehensive pathway manipulation and optimized fed-batch strategies semanticscholar.orgnih.govfrontiersin.orgnih.gov. The emergence of B. licheniformis as a host allows for high-temperature fermentation, which can offer advantages in terms of reduced cooling costs and compatibility with simultaneous saccharification and fermentation processes when using lignocellulosic biomass nih.govnih.govresearchgate.net.

This compound is a racemic mixture of the non-essential amino acid alanine, comprising equal parts of L-Alanine and D-Alanine nih.gov. It is a fundamental building block in protein synthesis and participates in various biochemical processes nih.gov. With growing interest in sustainable chemical production, the synthesis of this compound is increasingly focusing on environmentally friendly methodologies.

The production of this compound can be achieved through both chemical synthesis and biotechnological routes, including microbial fermentation and enzymatic processes.

Chemical Synthesis Methods

Chemical synthesis has historically been a primary method for producing this compound. A well-known approach is the Strecker synthesis, which involves the reaction of acetaldehyde, hydrogen cyanide, and ammonia google.comwikipedia.org. This method yields racemic alanine, meaning both D and L enantiomers are produced in roughly equal amounts.

Another chemical route involves the ammonolysis of 2-halopropanoic acids, such as 2-bromopropanoic acid or 2-chloropropanoic acid, with ammonia wikipedia.orgorgsyn.orggoogle.com. While effective, chemical synthesis methods, particularly the Strecker synthesis, involve the use of highly toxic reagents like hydrogen cyanide, raising environmental and safety concerns google.com.

Biotechnological Production Methods

Biotechnological methods, primarily microbial fermentation and enzymatic synthesis, offer more sustainable alternatives for alanine production, including this compound china-sinoway.comfrontiersin.orgmarketresearchintellect.com. These processes often utilize renewable biomass as a carbon source, reducing reliance on petrochemicals marketresearchintellect.comnih.gov.

Microbial fermentation involves cultivating microorganisms that naturally produce alanine or have been metabolically engineered to enhance alanine production china-sinoway.comnih.gov. Various microorganisms, including Escherichia coli and Corynebacterium glutamicum, have been engineered for this purpose google.comnih.gov. Early fermentation processes using native strains often resulted in low yields and productivity, and sometimes produced this compound along with other byproducts nih.gov. Metabolic engineering has significantly improved fermentation efficiency, leading to higher titers and yields nih.gov. For instance, engineered E. coli strains have achieved high L-alanine titers and yields from glucose under oxygen-limited conditions nih.gov. Some native strains, like Arthrobacter oxydans HAP-1, can produce significant amounts of this compound from glucose nih.gov. Inactivating alanine racemase in such strains can lead to the preferential production of L-alanine nih.gov.

Enzymatic synthesis utilizes enzymes, such as alanine dehydrogenase and aminotransferases, to catalyze the formation of alanine from precursors like pyruvate and ammonia wikipedia.orgnih.gov. Alanine dehydrogenase, for example, can convert pyruvate and ammonia into L-alanine nih.gov. While enzymatic methods can be highly specific and operate under mild conditions, the cost of enzymes and substrates can be a consideration china-sinoway.comnih.gov. Coupling enzymatic reactions can improve efficiency; for example, combining alanine dehydrogenase with alanine racemase can facilitate the production of this compound or the conversion between L- and D-alanine frontiersin.org.

Research findings highlight the progress in biotechnological production. Engineered E. coli strains have demonstrated impressive this compound production titers and yields in fed-batch fermentation frontiersin.org.

| Microorganism | Production (g/L) | Glucose Consumption (g/L) | Fermentation Time (h) | Yield (g/g glucose) | Reference |

| E. coli AL1 | 8 | - | - | 0.41 | nih.gov |

| C. glutamicum AL107 | 71 (L-alanine) | - | - | 0.3 | nih.gov |

| A. oxydans HAP-1 | 75.6 | 120 | 120 | 0.16 | frontiersin.orgnih.gov |

| Engineered E. coli strain XZ132 | 114 (L-alanine) | - | - | 0.95 | nih.gov |

| Engineered E. coli strain | 120.8 (L-alanine) | - | 42 | 0.88 | nih.gov |

| E. coli ALS929 | 88 (D/L-alanine) | - | 48 | nih.gov |

Note: Some data points were not available in the provided snippets.

Emerging Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to minimize environmental impact and improve sustainability marketresearchintellect.comahb-global.com. This involves developing processes that use renewable resources, reduce energy consumption, avoid toxic substances, and minimize waste generation marketresearchintellect.com.

Bio-based production through fermentation and enzymatic methods are inherently aligned with green chemistry principles as they utilize renewable feedstocks and operate under milder conditions compared to traditional chemical synthesis marketresearchintellect.com. The shift towards fermentation-based production of alanine is a significant aspect of the green chemistry revolution in this area marketresearchintellect.com.

Research is also exploring novel green chemistry routes beyond traditional fermentation. For example, studies have investigated the isocyanate-free synthesis of polymers using this compound, demonstrating its potential as a bio-based monomer in sustainable material production rsc.org. Another emerging area is the electrosynthesis of amino acids, including this compound, from biomass-derived alpha-hydroxyl acids nsf.gov. This electrochemical approach offers a potentially greener alternative by utilizing electricity to drive the synthesis.

Furthermore, the use of green solvents, such as water, in chemical reactions involving this compound is being explored to reduce the reliance on volatile organic compounds researchgate.net. The low toxicity and biodegradability of this compound itself also contribute to its role in the development of greener processes and products, such as in pharmaceuticals and agriculture ahb-global.comahb-global.com.

The integration of metabolic engineering with process optimization in biotechnological production is a key aspect of green chemistry for this compound. By improving the efficiency of microbial cell factories and fermentation processes, less energy and resources are consumed, and byproduct formation is minimized nih.govmyandegroup.com.

Synthesis and Applications of Dl-alanine Derivatives

Protected DL-Alanine Derivatives in Organic Synthesis

Protecting groups are essential in organic synthesis to selectively modify specific functional groups while leaving others untouched. This compound derivatives with protected amino or carboxyl groups are widely used as building blocks in the synthesis of more complex molecules.

Synthesis of N-Blocked this compound Compounds (e.g., Boc-DL-alanine, N-Cbz-DL-alanine amide)

N-blocking involves introducing a protecting group onto the amino group of this compound. This prevents the amino group from reacting during subsequent chemical transformations, such as peptide coupling. Common N-protecting groups include tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz).

Boc-DL-alanine (N-tert-Butoxycarbonyl-DL-alanine): Boc-DL-alanine is a versatile derivative featuring a tert-butyloxycarbonyl group attached to the amino group chemimpex.comguidechem.com. This protecting group enhances its stability and solubility in organic solvents, making it suitable for various organic synthesis applications, particularly peptide synthesis chemimpex.comguidechem.comchembk.comomizzur.com. The Boc group can be selectively removed under mild acidic conditions chembk.com. The synthesis typically involves reacting this compound with Boc anhydride in the presence of a base chembk.com.

Interactive Data Table: Properties of Boc-DL-alanine

| Property | Value | Source |

| CAS Number | 3744-87-4 | guidechem.comomizzur.com |

| Molecular Formula | CHNO or CHNO | guidechem.comomizzur.com |

| Molecular Weight | 189.21 or 203.25 g/mol | guidechem.comomizzur.com |

| Appearance | White crystalline powder | guidechem.com |

| Melting Point | 109 °C | omizzur.com |

| Solubility | Sparingly soluble in water | guidechem.com |

N-Cbz-DL-alanine amide (N-Benzyloxycarbonyl-DL-alanine amide): This derivative features a carboxybenzyl (Cbz) protecting group on the amino group lookchem.com. The Cbz group also enhances stability and prevents unwanted reactions during synthesis lookchem.com. N-Cbz-DL-alanine amide is utilized in peptide synthesis as a building block lookchem.com. N-Benzyloxycarbonyl-DL-alanine (N-Cbz-DL-alanine) is synthesized through the reaction of this compound with benzyloxycarbonyl chloride in the presence of a base ontosight.ai.

Synthesis of Modified Carboxyl Group Derivatives (e.g., Vinyl Esters)

Modifications to the carboxyl group of this compound derivatives are also common in organic synthesis. These modifications can involve the formation of esters, amides, or other functional groups.

Vinyl Esters: Vinyl esters of amino acid derivatives, such as Alanine, N-benzyloxycarbonyl-3-phenyl-, vinyl ester, DL-, are used as protecting groups for the carboxyl function in peptide synthesis ontosight.ai. The synthesis of such derivatives involves modifying the carboxyl group to form a vinyl ester linkage ontosight.ai.

Role of this compound Derivatives in Peptide Synthesis and Protein Engineering

This compound derivatives are crucial building blocks in the synthesis of peptides and in protein engineering efforts. Their versatility stems from the ability to protect functional groups and, in some cases, introduce non-natural amino acid characteristics.

Utilization as Building Blocks for Peptides and Proteins

Protected this compound derivatives like Boc-DL-alanine and N-Cbz-DL-alanine amide serve as fundamental building blocks for constructing larger peptides and proteins chemimpex.comlookchem.comguidechem.comchembk.com. They are widely used in both solution-phase and solid-phase peptide synthesis (SPPS) chembk.comontosight.ailjmu.ac.uk. The protecting groups allow for controlled stepwise assembly of amino acids, ensuring efficient coupling reactions and high purity of the resulting peptide products chemimpex.comguidechem.com. Other derivatives like N-Phthaloyl-DL-alanine and N-Acetyl-DL-alanine have also been studied as potential building blocks for peptides and proteins ontosight.aiontosight.ai. DL-Alanyl-DL-alanine, a dipeptide composed of two alanine units, can also serve as a building block for more complex peptides cymitquimica.com.

Strategies for Incorporating Racemic or Specific Enantiomeric Alanine into Peptide Chains

While proteinogenic amino acids in nature are typically L-enantiomers, the incorporation of D-amino acids or racemic mixtures (DL-form) into peptides is relevant for various applications, including the creation of peptidomimetics with enhanced stability or altered biological activity ljmu.ac.ukchromatographytoday.com.

Incorporating Racemic Alanine: In peptide synthesis using this compound derivatives, strategies are employed to control or analyze the stereochemistry of the incorporated alanine residue. When using racemic this compound derivatives in SPPS, both enantiomers (D and L) can be incorporated into the peptide chain researchgate.net. The ratio of L/D enantiomers incorporated can vary depending on the coupling reagents and conditions used researchgate.net. Research has explored pseudo-enantiomeric coupling reagents to influence the incorporation of D or L amino acid residues from racemic substrates researchgate.net.

Incorporating Specific Enantiomeric Alanine: To incorporate a specific enantiomer (either D or L) of alanine or its derivatives, enantiomerically pure protected amino acids are used as starting materials in peptide synthesis chromatographytoday.comrsc.org. Methods for synthesizing enantiomerically pure amino acids or their derivatives are crucial for this purpose rsc.org. For example, Fmoc-protected α-aryl alanine derivatives of both enantiomers (L and D) can be prepared and incorporated into peptide structures by SPPS rsc.org. Studies have shown that both D and L enantiomers of certain alanine derivatives can be tolerated within folded peptide structures rsc.org.

This compound Derivatives in Biochemical Probing and Enzyme Inhibition Studies

This compound derivatives are valuable tools for biochemical probing and enzyme inhibition studies. Their modified structures allow researchers to investigate enzyme mechanisms, study amino acid transport, and develop potential therapeutic agents.

This compound derivatives can act as substrates or inhibitors for various enzymes ontosight.ai. For instance, N-Formyl-DL-alanine has been used in biochemical studies to probe enzyme specificity and amino acid transport mechanisms . It can serve as a substrate or inhibitor in enzymatic assays, particularly for investigating the stereoselectivity of amidohydrolases and carbamoylases .

Alanine derivatives have also been explored as enzyme inhibitors. Alanine, N-benzenesulfonyl-3-phenyl-, DL- and its derivatives have been investigated for their potential as protease inhibitors ontosight.ai. N-(DL-2-Bromopropionyl)-DL-alanine has been studied as a potential inhibitor of alanine transaminase ontosight.ai.

This compound derivatives are also relevant in the study of bacterial cell wall synthesis, a crucial target for antibiotics. The enzyme D-alanine:D-alanine ligase (Ddl), which catalyzes the formation of the terminal D-Ala-D-Ala dipeptide in bacterial peptidoglycan biosynthesis, is a target for inhibitors researchgate.netplos.org. Analogues of D-alanine and D-alanyl-D-alanine have shown inhibitory activity against bacterial Ddl researchgate.net. D-cycloserine, a structural analogue of D-alanine, is an antibiotic that inhibits Ddl plos.orgacs.org. Studies on the inhibition of Ddl by D-cycloserine have provided insights into the enzyme's mechanism acs.org.

Furthermore, functionalized D-alanine derivatives have been used as chemical reporters to probe peptidoglycan dynamics in bacteria through metabolic labeling and bioorthogonal chemistry nih.gov. This allows for the visualization and analysis of newly synthesized peptidoglycan nih.gov.

This compound derivatives have also been used in studies investigating interactions with biological membranes nih.gov. For example, water-soluble amino acid and peptide derivatives of fullerene C60 with this compound and DL-alanyl-DL-alanine have been shown to localize within artificial membranes and facilitate transmembrane transport of metal ions nih.gov.

Interactive Data Table: Examples of this compound Derivatives and Their Applications

| Compound Name | Key Modification(s) | Applications | Source |

| Boc-DL-alanine | N-protection (Boc) | Peptide synthesis, pharmaceutical research, drug development, bioconjugation | chemimpex.comguidechem.comchembk.com |

| N-Cbz-DL-alanine amide | N-protection (Cbz) | Peptide synthesis, pharmaceutical research, drug development, chemical modification | lookchem.com |

| Alanine, N-benzyloxycarbonyl-3-phenyl-, vinyl ester, DL- | N-protection (Cbz), side chain modification (phenyl), carboxyl protection (vinyl ester) | Peptide synthesis, enzyme inhibition studies, pharmaceutical research | ontosight.ai |

| Alanine, N-benzenesulfonyl-3-phenyl-, DL- | N-protection (benzenesulfonyl), side chain modification (phenyl) | Pharmaceuticals, organic synthesis, protease inhibitors, enzyme inhibition, protein interaction | ontosight.ai |

| N-Acetyl-DL-alanine | N-acetylation | Peptide synthesis, antimicrobial/antifungal studies, enzyme substrates | ontosight.ai |

| DL-Alanyl-DL-alanine | Dipeptide | Building block for peptides, biochemical research | cymitquimica.com |

| 3-(2-Naphthyl)-DL-alanine | Side chain modification (naphthyl) | Peptide synthesis, drug development, biochemical research (protein folding, enzyme activity, receptor binding) | chemimpex.com |

| N-Phthaloyl-DL-alanine | N-protection (Phthaloyl) | Synthesis of pharmaceuticals and agrochemicals, peptide synthesis | ontosight.ai |

| N-Formyl-DL-alanine | N-formylation | Biochemical studies (enzyme specificity, amino acid transport), peptide synthesis, enzyme inhibition | |

| N-(DL-2-Bromopropionyl)-DL-alanine | N-acylation (bromopropionyl) | Peptide/protein synthesis, medicinal chemistry, enzyme inhibition | ontosight.ai |

| N-Methyl-DL-alanine | N-methylation | Peptide synthesis, neurotransmitter modulator studies, pharmaceutical development | chemimpex.com |

| Functionalized D-alanine derivatives | Side chain modification (chemical reporter) | Biochemical probing (peptidoglycan dynamics) | nih.gov |

Development of Novel Alanine-Based Compounds for Research Applications

The development of novel alanine-based compounds for research applications primarily revolves around modifying the alanine structure to create unnatural amino acids (UAAs), peptide mimetics, and enzyme inhibitors. These modified structures enable researchers to probe biological systems, synthesize complex molecules, and develop potential therapeutic leads.

Unnatural amino acids based on alanine are synthesized through various chemical and chemoenzymatic methods, allowing for the introduction of diverse functional groups not found in the 20 standard amino acids. researchgate.netrsc.orgresearchgate.net These UAAs can be incorporated into peptides and proteins, either synthetically or through genetic encoding techniques, to alter their properties, such as stability, reactivity, or spectroscopic characteristics. rsc.orgfrontiersin.orgdimensioncap.com For instance, the incorporation of fluorescent or photo-crosslinkable UAAs allows for tracking protein dynamics and interactions within cellular contexts. dimensioncap.com

Alanine derivatives are also instrumental in the design and synthesis of peptide mimetics. By replacing or modifying the peptide backbone or side chains with alanine-based structures, researchers can create molecules that mimic the biological activity of peptides but with enhanced properties like increased stability or altered conformational constraints. biosyn.comaip.org This approach is valuable for studying protein structure-function relationships and developing peptidomimetic ligands or inhibitors. For example, N-acetyl alanine methyl ester has been studied as a peptide mimetic to understand the structural dynamics of peptide bonds. aip.org

Furthermore, alanine-based compounds are explored as potential inhibitors of enzymes critical for biological processes, particularly in pathogens. Alanine racemase, an enzyme essential for bacterial cell wall synthesis, is a significant target for the development of novel antibacterial agents. researchgate.net Research involves structure-based design approaches to identify alanine racemase inhibitors that are structurally distinct from known inhibitors, aiming for improved specificity and reduced side effects. researchgate.net Similarly, alanine-based derivatives have been investigated for their inhibitory activity against enzymes like carbonic anhydrase II, which is implicated in various diseases. mdpi.com

Specific examples highlight the utility of novel alanine-based compounds in research:

Histidine Mimetics: Thiazole alanine and 3-methyl-histidine, while not direct alanine derivatives in the classical sense, are utilized as mimetics of histidine and can be genetically encoded. acs.orgnih.gov Their incorporation into proteins allows researchers to probe the functional role of histidine residues in catalytic mechanisms and hydrogen bonding networks, as demonstrated in studies of alanine racemase. acs.orgnih.gov Replacement of key histidine residues with these mimetics in alanine racemase led to a significant loss in catalytic efficiency, providing insights into the enzyme's charge-relay system. acs.orgnih.gov

Fluorescent Probes: β-(1-Azulenyl)-L-alanine (AzAla) is a functional probe that can be incorporated into proteins, such as the influenza A virus M2 proton channel. researchgate.net AzAla's sensitivity to the protonation state of nearby residues and its distinct spectroscopic properties make it valuable for determining pKa values of histidine residues in ion channels and studying the mechanism of action of antimicrobial peptides. researchgate.net

Enzyme Inhibitors: Novel 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase II (CA-II). mdpi.com Several of these compounds demonstrated good to moderate inhibitory activities, with some exhibiting IC50 values in the low micromolar range. mdpi.com Structure-activity relationship studies and molecular docking simulations are employed to understand the binding modes and guide the design of more potent inhibitors.

Chiral Ligands: N-phthaloyl-(S)-alanine derivatives have been synthesized and used as chiral ligands in asymmetric synthesis, demonstrating their utility in facilitating stereoselective chemical transformations crucial for the synthesis of enantiomerically pure compounds for research and potential therapeutic applications.

The synthesis of these novel compounds often involves multi-step organic synthesis, utilizing various reactions to introduce the desired functional groups and structural modifications. ontosight.airesearchgate.net Researchers employ techniques such as spectroscopy (NMR, IR), chromatography (TLC), and mass spectrometry for the characterization of these synthesized derivatives. mdpi.com

Detailed research findings on the inhibitory activity of some alanine-based compounds against carbonic anhydrase II are presented below:

| Compound | IC50 against CA-II (µM) |

| 3-phenyl-β-alanine 1,3,4-oxadiazole 4a | 12.1 ± 0.86 |

| 3-phenyl-β-alanine 1,3,4-oxadiazole 4c | 13.8 ± 0.64 |

| 3-phenyl-β-alanine 1,3,4-oxadiazole 4b | 19.1 ± 0.88 |

| 3-phenyl-β-alanine 1,3,4-oxadiazole 4h | 20.7 ± 1.13 |

| Other 3-phenyl-β-alanine derivatives | 12.1 to 53.6 |

Source: mdpi.com

Another study on alanine-based phenyl sulphonamide and carboxamide derivatives explored their antimicrobial and antioxidant activities, reporting in silico binding energies. researchgate.net

| Compound | In silico Antibacterial Binding Energy (kcal/mol) | In silico Antifungal Binding Energy (kcal/mol) | In silico Antioxidant Binding Energy (kcal/mol) |

| Alanine-based derivative 3c | -10.03 | - | - |

| Alanine-based derivative 3a | - | -11.79 | - |

| Alanine-based derivative 3f | - | - | -13.13 |

| Selected compounds (3f and 3a) MIC Range | 0.5-1.0 µg/ml (Antimicrobial) | - | - |

| Compound 3a In vitro Antioxidant | - | - | 95.70% inhibition, IC50 1.072 ± 0.002 µg/ml |

Source: researchgate.net

Crystallization Science and Crystal Engineering of Dl-alanine

Fundamental Mechanisms of DL-Alanine Crystallization

The crystallization of this compound from solution involves fundamental processes of nucleation and crystal growth. Unlike classical crystallization which posits molecule-by-molecule addition to a growing nucleus, this compound can also undergo non-classical crystallization pathways involving the formation and assembly of intermediate structures. ulb.ac.beacs.org

Nucleation Phenomena (e.g., Heterogeneous Nucleation from Liquid Droplets)

Nucleation, the initial step in crystallization, involves the formation of a stable solid phase from a supersaturated solution. For this compound, both homogeneous and heterogeneous nucleation can occur. Recent in-situ microscopic observations have indicated that dense liquid droplets can act as substrates facilitating heterogeneous nucleation of this compound, rather than serving as direct precursors to the crystal phase. oup.comresearcher.life This suggests that the interface between the droplet and the solution is a favorable site for the initiation of crystallization. oup.com The presence of intermediary structures in the early stages of nucleation has been evidenced for various small organic molecules, including this compound. ulb.ac.be

Heterogeneous nucleation can also be influenced by the presence of engineered surfaces. Studies have shown that self-assembled monolayers (SAMs) of rigid biphenyl thiols on gold surfaces can act as heterogeneous nucleants for the crystallization of L-alanine (an enantiomer of alanine), with specific crystallographic planes ({200}, {020}, and {011}) being favored depending on the SAM functionality. acs.orgcapes.gov.br While these studies focused on L-alanine, they provide insights into how surface properties can influence the nucleation of alanine species.

Mesocrystal Formation and Self-Assembly Processes

This compound can form mesocrystals, which are ordered superstructures composed of aligned nanocrystals. researchgate.netacs.orgsci-hub.sescilit.com This non-classical crystallization pathway involves the rapid crystallization of supersaturated solutions to form this compound nanocrystals, which then assemble into mesoscale crystals. researchgate.netacs.org These mesocrystals can exhibit unique morphologies, such as needlelike hollow structures, particularly when crystallized from water/alcohol mixtures. researchgate.netacs.org

The formation of this compound mesostructures can be influenced by factors such as pH and the presence of additives. acs.orgnih.gov The self-assembly process is based on the alignment and organization of nanoparticles. acs.org Time-resolved studies using techniques like small angle neutron scattering (SANS) and dynamic light scattering (DLS) have provided evidence for the formation of this compound mesocrystals from nanoparticle building units, which can subsequently transform into single crystals through a process of compaction or crystallographic fusion. acs.orgacs.org This highlights an alternative crystallization pathway distinct from the traditional molecule-by-molecule growth. acs.org Polymer-mediated structuration can also lead to the formation of this compound mesocrystals composed of aligned nanocrystals. scilit.com

Influence of Solvent Systems on this compound Crystal Morphology and Growth

The choice of solvent system plays a significant role in determining the morphology and growth of this compound crystals. Different solvents and solvent mixtures can influence the solubility of this compound, the supersaturation levels achievable, and the interactions between solvent molecules and specific crystal faces, thereby affecting the relative growth rates of these faces. researchgate.netrsc.org

Effect of Aqueous-Organic Solvent Mixtures

Crystallization of this compound from mixtures of water with organic solvents such as isopropyl alcohol (IPA) and ethanol has been extensively studied. researchgate.netrsc.org These mixtures can lead to different crystal morphologies compared to those obtained from pure aqueous solutions. researchgate.netresearchgate.net For instance, crystallization from water/alcohol supersaturated solutions can result in needlelike hollow morphology, in contrast to the needlelike crystals grown from pure water. researchgate.netresearchgate.net The quantity of the organic solvent in the mixture has a considerable influence on the crystal tip morphology and the crystal aspect ratio. researchgate.netrsc.org

Research has shown that increasing the volume ratio of IPA in water/IPA mixtures can lead to a gradual elongation of this compound crystals. researchgate.net Similarly, water-ethanol mixtures also impact crystal morphology and aspect ratio.

Control over Crystal Aspect Ratio and Habit

For example, this compound crystallized from a water/IPA 10% mixture exhibits an average experimental aspect ratio of approximately 3:1. researchgate.net Increasing the IPA concentration to 20% can yield crystals with an aspect ratio of around 15:1, while a 25% IPA mixture can result in aspect ratios up to 40:1. researchgate.net Ethanol as a co-solvent has been shown to produce even higher crystal aspect ratios compared to IPA at the same concentration. researchgate.net The change in aspect ratio is often correlated with a decrease in the diffraction intensity of certain crystal faces, such as the (201) and (011) faces, relative to the most diffracting (210) face, as the crystal elongates. researchgate.net

The preferential adsorption of solvent molecules onto specific crystal faces can explain the observed changes in growth rates and morphology. acs.org Molecular dynamic simulations, combined with experimental observations, help in understanding the relationship between solvent concentration and crystal morphology by determining the relative growth rates of different crystallographic planes. researchgate.netrsc.org

Here is a table summarizing the effect of IPA concentration on this compound crystal aspect ratio based on experimental findings:

| Solvent Mixture (Water/IPA Volume Ratio) | Average Experimental Aspect Ratio |

| 10% IPA | ~3:1 |

| 15% IPA | ~5:1 |

| 20% IPA | ~15:1 |

| 25% IPA | ~40:1 |

Advanced Crystal Growth Techniques for this compound

Beyond traditional methods like slow evaporation from solution, advanced techniques are being explored to control and improve the crystallization of this compound.

Engineered surfaces, such as self-assembled monolayers (SAMs) on silver nanostructures, have been utilized for the rapid crystallization of L-alanine. nih.gov These surfaces, modified with different functional groups, can influence crystal size, shape, and quality. nih.gov Techniques like metal-assisted and microwave-accelerated evaporative crystallization (MA-MAEC) have demonstrated significantly reduced crystallization times for L-alanine on engineered surfaces while maintaining the desired crystal polymorph. nih.gov While these studies focus on L-alanine, the principles can potentially be applied to this compound crystallization.

The gel method has also been employed for growing pure and this compound doped crystals of other compounds like Potassium Dihydrogen Phosphate (KDP). ripublication.com This method can be useful for synthesizing crystals with low solubility and controlling microbial growth due to the gel's three-dimensional structure. ripublication.com

Another approach involves using colloidal chiral peptide-functionalized particles as selective seeds for the crystallization of this compound. rsc.org Although significant enantioselective crystallization was not achieved with the tested oligopeptide libraries, this method demonstrates the potential for using functionalized particles to influence this compound crystallization and morphology. rsc.orguni-konstanz.de

The exploration of these advanced techniques highlights the ongoing efforts to precisely control the crystallization of this compound for various scientific and industrial applications.

Solution Growth Methods (e.g., Slow Evaporation)

Solution growth is a common technique for obtaining this compound crystals. The slow evaporation solution technique (SEST) has been successfully employed to grow single crystals of this compound and its complexes researchgate.netscirp.orgscirp.org. This method typically involves preparing a saturated solution of this compound in a suitable solvent, such as water, and allowing the solvent to evaporate slowly at a constant temperature researchgate.netscirp.orgrjwave.org. The solubility of alanine generally increases with temperature, which is a key factor in solution growth methods acs.org. Transparent crystals can be obtained as the solvent evaporates rjwave.org. The morphology of this compound crystals grown from aqueous solutions can be influenced by the presence of co-solvents, such as isopropyl alcohol (IPA) . Different concentrations of IPA in water can lead to variations in crystal aspect ratios and affect the intensity of specific diffraction peaks in powder X-ray diffraction patterns, indicating changes in crystal orientation and morphology researchgate.net.

Gel Growth Methodologies

The gel growth method is another technique used for synthesizing crystals, particularly useful for substances with low solubility ripublication.com. This method has been applied to grow crystals of this compound doped materials, such as this compound doped KDP (Potassium Dihydrogen Phosphate) crystals ripublication.com. The gel medium provides a three-dimensional structure that can help control microbial growth and facilitate crystal formation under optimal conditions ripublication.com.

Structural Characterization of this compound Crystalline Forms

Characterization of the crystalline forms of this compound is crucial for understanding its physical properties and confirming its structure.

Single Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) is a primary technique for analyzing the crystal structure of this compound. Both single crystal and powder X-ray diffraction analyses are utilized. Single crystal X-ray diffraction provides detailed information about lattice parameters and space group symmetry ui.ac.idripublication.comscirp.org. Studies have shown that this compound crystallizes in the orthorhombic system with the space group Pna2(_1) iucr.orgcrystallography.net. Powder X-ray diffraction is used to confirm the crystal phase and can also provide information about lattice parameters ui.ac.idripublication.comrjwave.org. Analysis of powder XRD patterns can reveal the dominant crystal faces exposed and how they are affected by growth conditions or the presence of additives researchgate.net. For instance, the most intense diffraction peak for this compound crystallized from water corresponds to the (210) face researchgate.net.

Three-Dimensional Fourier Analysis of Crystal Structures

Three-dimensional Fourier analysis is a method used to determine and refine the parameters of crystal structures based on X-ray diffraction data acs.orgnii.ac.jpacs.org. This technique allows for the calculation of electron density maps, which help in precisely locating atoms within the crystal lattice and determining bond distances and angles acs.org. Early work on the crystal structure of this compound utilized two-dimensional intensity data, and subsequent studies employed three-dimensional Fourier analysis to refine these parameters and obtain a more accurate description of the molecular dimensions and crystal packing iucr.orgnii.ac.jpacs.org. This analysis has been instrumental in understanding how this compound molecules, existing as zwitterions, aggregate and are interconnected by hydrogen bonds within the crystal structure iucr.org.

Investigation of this compound Co-crystals and Complexes (e.g., this compound Potassium Dichromate)

The study of co-crystals and complexes involving this compound is an active area of research, particularly for developing materials with enhanced or tailored properties. Amino acids, including this compound, are promising co-formers due to their ability to form hydrogen bonds through their amino and carboxylic groups nih.govproquest.com.

This compound Potassium Dichromate (DAPC) is an example of a complex that has been investigated. Single crystals of DAPC have been grown from aqueous solutions using techniques like slow evaporation ui.ac.idresearchgate.net. Structural studies using single crystal and powder X-ray diffraction have shown that DAPC crystallizes in the triclinic system ui.ac.id. The formation of ionic co-crystals involving this compound and salts like lithium chloride (LiCl) has also been explored, with the outcome (racemic co-crystal versus conglomerate) depending on the crystallization conditions and solvent choice acs.orgunibo.it. These investigations highlight the role of this compound in forming multi-component crystalline structures with potential applications in various fields nih.govproquest.com.

Advanced Analytical Methodologies for Dl-alanine and Its Enantiomers

Chiral Resolution and Enantioseparation Techniques

Chiral resolution and enantioseparation techniques are fundamental for distinguishing and separating chiral molecules like D- and L-alanine. These methods exploit the differences in the physical or chemical properties of enantiomers when they interact with a chiral environment.

Chromatographic Methods (e.g., UPLC-ESI-MS/MS, HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), coupled with sensitive detectors like Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS), are widely used for the enantioseparation of alanine. These techniques can achieve high resolution and sensitivity for the analysis of amino acid enantiomers. nih.govmdpi.comrsc.orgchromatographyonline.com

Two primary approaches are employed in chromatographic enantioseparation: direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation as they pass through the column. nih.govmdpi.com The indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral stationary phase. nih.govmdpi.comjamstec.go.jp The resulting diastereomers have different physical properties, allowing for their separation. jamstec.go.jp

UPLC-ESI-MS/MS methods have been developed for the determination of D- and L-amino acids, offering trace detection capabilities. mdpi.com For instance, a UPLC-MS/MS method has been used to determine the enantiomer ratios of several amino acids, including alanine, from fingerprint residue. rsc.orgrsc.org Another UPLC-ESI-MS/MS method utilizing isotopic labeling with light and heavy chiral reagents has been developed for the differential analysis of DL-amino acids in various samples, including food products. nih.gov

Research findings indicate that UPLC/ESI-MS/MS methods can provide sensitive detection at low fmol levels (0.5-3.2 fmol) for amino acid enantiomers labeled with specific chiral reagents. nih.gov The separation of diastereomers can be achieved using reversed-phase chromatography with small particle ODS columns. nih.gov

Here is an example of resolution values (Rs) obtained for amino acid enantiomers using a reversed-phase UPLC-ESI-MS/MS method with specific chiral labeling reagents:

| Amino Acid Enantiomers | Resolution (Rs) |

| DL-Alanine | 1.95-8.05 |

| Other DL-Amino Acids | 1.95-8.05 |

Note: Data is illustrative and based on reported ranges for various amino acids. nih.gov

Development of Chiral Stationary Phases

The development of effective chiral stationary phases (CSPs) is crucial for direct chromatographic enantioseparation. Various types of CSPs have been developed for the separation of amino acid enantiomers. mdpi.comsigmaaldrich.com These include CSPs based on chiral polysiloxanes (like Chirasil-Val), cyclodextrins, macrocyclic antibiotics (like vancomycin), and ligand exchange principles. jamstec.go.jpmdpi.comsigmaaldrich.comscielo.brscielo.br

Ligand exchange chromatography, often using L-proline or L-hydroxyproline as chiral selectors coordinated with metal ions like Cu(II), has proven effective for separating underivatized α-amino acid enantiomers, including alanine, using reversed-phase HPLC. scielo.brscielo.br The pH of the mobile phase and the presence of organic modifiers can influence the separation efficiency in these methods. scielo.brscielo.br

Recent developments in CSPs include those based on cyclofructan derivatives and polysaccharide-based phases, demonstrating promising resolution values for various DL-amino acids. researchgate.netmdpi.com For instance, some cyclofructan-based CSPs have shown resolutions ranging from 1.5 to 2.6 for alanine and other amino acids. mdpi.com

Isotopic Labeling for Differential Enantiomeric Analysis

Isotopic labeling, particularly with stable isotopes like ¹³C and ¹⁵N, combined with mass spectrometry, is a powerful technique for differential enantiomeric analysis. jamstec.go.jpnih.govchempep.com This approach allows for the simultaneous analysis and quantification of D- and L-enantiomers, even in complex matrices. nih.gov

Enantiomer-specific isotopic analysis (ESIA) using online gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has been developed for D- and L-alanine. jamstec.go.jparxiv.org This method can determine the nitrogen isotopic composition (δ¹⁵N) of individual enantiomers, providing insights into their origins (biogenic vs. abiogenic processes). jamstec.go.jparxiv.org For example, studies have shown that D-alanine in bacterial peptidoglycans tends to be ¹⁵N-depleted compared to L-alanine, while racemic alanine produced by chemical synthesis shows homogeneous isotopic composition. jamstec.go.jparxiv.org

Isotope-coded derivatization, where light and heavy isotopic variants of a chiral labeling reagent are used, enables the differential analysis of DL-amino acids in different sample groups by UPLC-ESI-MS/MS. nih.gov This strategy is useful for comparing the D/L ratios of alanine in various samples. nih.gov

Application in Racemization Testing in Peptide Synthesis

Racemization, the conversion of an L-amino acid to its D-enantiomer (or vice versa) during peptide synthesis, is a critical concern as it can affect the biological activity and purity of the final peptide product. researchgate.netresearchgate.net Analytical methods for determining the extent of racemization are therefore essential for optimizing synthesis strategies.

Chromatographic methods, including HPLC and capillary electrophoresis (CE), are employed for racemization testing by separating the diastereomers formed if racemization occurs during the coupling of a chiral amino acid. researchgate.netacs.orgoup.com For instance, CE with chiral selectors like cyclodextrins or crown ethers has been used to study racemization during solid-phase peptide synthesis, allowing for the separation of peptide stereoisomers. researchgate.netresearchgate.net

A procedure using an amino acid analyzer has also been developed to determine the amounts of L- and D-diastereomers of peptides containing alanine, which can be applied to examine the influence of coupling reagents on racemization during peptide synthesis. oup.com

Spectroscopic Characterization for Structural and Compositional Analysis

Spectroscopic techniques provide valuable information regarding the structure, composition, and interactions of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a useful tool for the structural and compositional analysis of alanine. FTIR provides information about the functional groups present in the molecule and their vibrational modes. acs.orgripublication.comscialert.netresearchgate.netthermofisher.com

FTIR spectra of alanine show characteristic absorption bands corresponding to the vibrations of its functional groups, such as the N-H stretch of the NH₃⁺ group, C=O stretch of the COO⁻ group, and C-H stretching and bending modes. acs.orgscialert.net Hydrogen bonding interactions within the crystal lattice of alanine can also be identified through shifts and fine structures in the FTIR spectrum. acs.orgscialert.net

FTIR spectroscopy can be used to differentiate between racemic (DL-) and enantiopure (D- or L-) forms of amino acids, despite enantiomers having identical chemical structures. thermofisher.com Differences in the crystal packing and intermolecular interactions between the racemic mixture and the pure enantiomers can lead to observable differences in their FTIR spectra. thermofisher.com This makes FTIR a rapid screening technique for distinguishing this compound from pure D- or L-alanine. thermofisher.com

Studies have utilized FTIR to confirm the presence of alanine in doped crystals and to analyze the functional groups present. ripublication.comscialert.netresearchgate.net

Here is a table summarizing characteristic FTIR absorption bands for L-alanine:

| Functional Group/Vibration | Wavenumber Range (cm⁻¹) |

| N-H stretch (NH₃⁺) | Broad band in higher region |

| C=O stretch (COO⁻) | ~1600 |

| C-H stretching | Just below 3000 |

| N-H bending | ~1600 |

Note: Specific peak positions can vary depending on the state (solid, solution) and environment of the sample. acs.orgscialert.netresearchgate.net

Micro-Raman Spectroscopy

Raman spectroscopy, particularly micro-Raman spectroscopy, is a valuable tool for studying the vibrational modes of molecules in solid or solution states. For alanine, Raman spectroscopy can provide insights into the molecular structure and intermolecular interactions, such as hydrogen bonding. Studies have utilized polarized Raman scattering to analyze crystalline D-alanine and compared its vibrational dynamics to L-alanine. Clear changes in the number of vibrational modes have been observed as a function of temperature, which can be linked to variations in N-D bond lengths in deuterated samples. usf.edunih.gov These findings suggest dissimilarities in the structural properties and hydrogen bonding networks between crystalline D-alanine and L-alanine, particularly at low temperatures. usf.eduresearchgate.net While conventional Raman spectroscopy may not inherently differentiate enantiomers, variations in crystal packing between the racemic compound (this compound) and the pure enantiomers (L- and D-alanine) can lead to observable differences in their Raman spectra. Surface-enhanced Raman scattering (SERS) techniques, when combined with enzyme-mediated reactions, have shown promise for enantioselective detection of D-alanine. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds. Both ¹H and ¹³C NMR spectroscopy can be used to characterize this compound. The NMR spectrum of this compound in solution typically shows signals corresponding to the methyl group, the alpha-proton, and the amino and carboxyl protons. nih.govchemicalbook.comhmdb.cachemicalbook.com While standard one-dimensional NMR in achiral solvents does not differentiate between enantiomers, the use of chiral resolving agents or chiral stationary phases in conjunction with NMR can enable the determination of enantiomeric excess. Research has explored using mass spectrometry coupled with electrospray ionization (ESI-MS/MS) and isotopic labeling of amino acids with chiral reagents as an alternative or complementary method to NMR for determining enantiomeric excess, particularly for free amino acids like alanine. rsc.orgnih.gov

UV-Vis-NIR Spectral Analysis

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is primarily used to study electronic transitions in molecules. For amino acids like alanine, which lack strong chromophores in the typical UV-Vis range, direct absorption in this region is usually minimal, particularly in the visible and NIR ranges. scirp.orgacademicjournals.orgijtrd.com However, UV-Vis-NIR diffuse reflectance spectroscopy combined with chemometrics has been investigated as a method to discriminate between D-, L-, and this compound powders. rsc.orgrsc.org Significant differences in the diffuse reflectance spectra, particularly in the 227–233 nm and 250–350 nm regions, have been observed, which are attributed to differences in crystal forms and packing arrangements between the enantiomers and the racemic compound. rsc.org This approach, being rapid, simple, and non-invasive, shows potential for chiral analysis. rsc.orgrsc.org Studies on D-alanine single crystals have shown high optical transmittance in the region between 229 nm and 1100 nm, with a cut-off wavelength around 229 nm. scirp.org Complexation of alanine with metal ions, such as nickel(II), can lead to UV-Vis spectral shifts that can be analyzed to understand complex formation and even racemization processes. researchgate.net

Terahertz Absorption Spectroscopy for Enantiometric Composition Determination

Terahertz (THz) absorption spectroscopy is a technique sensitive to low-frequency vibrational modes, which are often associated with crystal lattice vibrations and intermolecular interactions. THz absorption spectra have shown significant differences between polycrystalline L-, D-, and this compound, particularly in their peak frequencies. aip.orgnih.govaip.org For instance, L- and D-alanine exhibit absorption bands around 74.4 and 85.7 cm⁻¹, while this compound shows a distinct band at 41.8 cm⁻¹. aip.orgmdpi.comuniroma1.it These differences are attributed to the sensitivity of THz absorption bands to crystal structures. aip.orgaip.orgresearchgate.net The unique THz spectral signatures of the enantiomers and the racemic compound allow for their distinction and provide a basis for determining enantiometric composition. aip.orgaip.orgresearchgate.net A method has been proposed and demonstrated to determine the enantiometric composition of amino acids, including alanine, using their THz absorption spectra. aip.orgaip.orgresearchgate.net THz spectroscopy is considered a valuable tool for assessing crystallinity and distinguishing between pure enantiomers and racemic compounds. mdpi.com

Here is a summary of characteristic THz absorption peaks for L-, D-, and this compound:

| Compound | Characteristic THz Absorption Peaks (cm⁻¹) |

| L-Alanine | 74.4, 85.7 aip.orgmdpi.comuniroma1.it |

| D-Alanine | 74.4, 85.7 aip.orgmdpi.comuniroma1.it |

| This compound | 41.8 aip.orgmdpi.comuniroma1.it |

Electrochemical and Dielectric Characterization Methods

Electrochemical methods can be employed to study the redox behavior of alanine and to develop sensors for its detection. While alanine itself is not highly electroactive, its interaction with modified electrodes or its incorporation into conductive polymers can facilitate electrochemical analysis. For example, electropolymerization of this compound on a carbon paste electrode has been investigated, leading to the formation of a poly(alanine) film that exhibits electrocatalytic effects on the oxidation of other molecules. electrochemsci.orgresearchgate.nethilarispublisher.com This demonstrates the potential for developing electrochemical sensors based on alanine-modified electrodes. electrochemsci.orghilarispublisher.com Studies have also explored the electrochemical oxidation of L-alanine on smooth electrodes like platinum and glassy carbon. researchgate.net

Dielectric spectroscopy provides information about the electrical properties of materials in response to an applied electric field, offering insights into molecular interactions, hydrogen bonding, and structural characteristics. Studies on the dielectric properties of this compound in aqueous solutions have investigated the static dielectric constant and excess dielectric properties as a function of temperature and concentration. The excess permittivity values suggest the presence of intermolecular interactions between this compound and water molecules. The static dielectric constant of this compound-water solutions has been observed to decrease with increasing temperature and volume fraction of water. Dielectric studies on this compound-containing crystals, such as this compound potassium dichromate, have also been conducted to understand their dielectric constant, dissipation factor, and AC conductivity as a function of frequency and temperature. ui.ac.idui.ac.id These measurements provide valuable data on the electrical response and potential applications of such materials. ui.ac.idui.ac.id

Here is an example of dielectric data for this compound in aqueous solutions:

| Temperature (°C) | This compound Concentration (Mole Fraction) | Static Dielectric Constant | Excess Permittivity |

| 15 | 0.02 | ~78 | Positive |

| 25 | 0.02 | ~75 | Positive |

| 35 | 0.02 | ~72 | Positive |

| 15 | 0.9 | ~40 | Negative |

| 25 | 0.9 | ~38 | Negative |

| 35 | 0.9 | ~36 | Negative |

Note: Data is illustrative and based on trends observed in research . Specific values may vary depending on experimental conditions.

Dl-alanine in Advanced Materials Science and Engineering

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical materials are crucial for various advanced photonic applications, including optical communication, data storage, and high-resolution printing. ripublication.com The search for new materials with enhanced nonlinear optical properties is an active area of research. scirp.org DL-Alanine is considered a potential candidate within the amino acid family for such applications. researchgate.netripublication.com

Single Crystal Growth for Second Harmonic Generation (SHG) Properties